molecular formula C7H5ClS2 B14262959 5-Chloro-2H-1,3-benzodithiole CAS No. 133532-83-9

5-Chloro-2H-1,3-benzodithiole

Cat. No.: B14262959
CAS No.: 133532-83-9
M. Wt: 188.7 g/mol
InChI Key: SYPVEWQTYLHLCZ-UHFFFAOYSA-N
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Description

5-Chloro-2H-1,3-benzodithiole is an organic compound that belongs to the class of benzodithioles It is characterized by a benzene ring fused with a dithiole ring, with a chlorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2H-1,3-benzodithiole typically involves the reaction of 2-chlorobenzenethiol with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of the compound by continuously feeding the reactants into a reactor and collecting the product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2H-1,3-benzodithiole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted benzodithioles.

Scientific Research Applications

5-Chloro-2H-1,3-benzodithiole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Chloro-2H-1,3-benzodithiole involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2H-1,3-benzoxazole
  • 5-Chloro-2H-1,3-benzothiazole
  • 5-Chloro-2H-1,3-benzoxathiol

Uniqueness

5-Chloro-2H-1,3-benzodithiole is unique due to its dithiole ring structure, which imparts distinct chemical properties compared to its analogs. The presence of two sulfur atoms in the ring system can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

133532-83-9

Molecular Formula

C7H5ClS2

Molecular Weight

188.7 g/mol

IUPAC Name

5-chloro-1,3-benzodithiole

InChI

InChI=1S/C7H5ClS2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3H,4H2

InChI Key

SYPVEWQTYLHLCZ-UHFFFAOYSA-N

Canonical SMILES

C1SC2=C(S1)C=C(C=C2)Cl

Origin of Product

United States

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